molecular formula C22H18FN3O3S2 B2784998 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 683261-20-3

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2784998
CAS No.: 683261-20-3
M. Wt: 455.52
InChI Key: IOVISTKVIKSZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C22H18FN3O3S2 . It has an average mass of 455.525 Da and a monoisotopic mass of 455.077362 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group, a methyl group, a sulfamoyl group, a benzamide group, and a 6-fluoro-1,3-benzothiazol-2-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, belonging to the class of benzothiazoles and sulphonamides, demonstrates significant potential in pharmacological applications, particularly due to the antimicrobial properties associated with its structural components. Studies have shown that the introduction of fluorine and the benzothiazole group into sulphonamide structures can significantly enhance antimicrobial activity. This is based on the synthesis of novel compounds designed to explore the antimicrobial efficacy of fluorine-substituted sulphonamide benzothiazole derivatives. These derivatives exhibit a broad range of biodynamic properties, highlighting their potential as potent biodynamic agents against microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anticancer Applications

The structural motif of this compound has been investigated for its anticancer properties. Researchers have designed and synthesized benzothiazole-based sulphonamides as novel inhibitors for cancer-associated carbonic anhydrase isoforms IX and XII. These compounds, inspired by the structure of the subject chemical, showed promising in vitro anticancer properties, underscoring the potential of benzothiazole sulphonamide derivatives in cancer therapy (Al-Warhi et al., 2022).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-26(14-15-5-3-2-4-6-15)31(28,29)18-10-7-16(8-11-18)21(27)25-22-24-19-12-9-17(23)13-20(19)30-22/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVISTKVIKSZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.